Butyrylcholine iodide
Overview
Description
Butyrylcholine iodide is a synthetic choline-based ester that functions similarly to acetylcholine, a neurotransmitter. It is primarily used in scientific research to study cholinesterase activity, particularly in distinguishing between acetylcholinesterase and butyrylcholinesterase . The compound does not occur naturally in the body and is synthesized for experimental purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyrylcholine iodide can be synthesized through the esterification of butyric acid with choline, followed by iodination. The reaction typically involves the following steps:
Esterification: Butyric acid reacts with choline in the presence of a catalyst such as sulfuric acid to form butyrylcholine.
Iodination: The butyrylcholine is then treated with hydroiodic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The final product is often recrystallized from solvents like isopropanol or diethyl ether to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Butyrylcholine iodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cholinesterases, resulting in the formation of butyric acid and choline.
Substitution: The iodide ion can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions with the presence of cholinesterases.
Substitution: Requires nucleophiles such as hydroxide ions or other halides in a suitable solvent.
Major Products:
Hydrolysis: Butyric acid and choline.
Substitution: Depending on the nucleophile, various substituted choline derivatives can be formed.
Scientific Research Applications
Butyrylcholine iodide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Butyrylcholine iodide exerts its effects by serving as a substrate for cholinesterases, particularly butyrylcholinesterase. The enzyme catalyzes the hydrolysis of this compound, resulting in the formation of butyric acid and choline. This reaction is similar to the hydrolysis of acetylcholine by acetylcholinesterase . The molecular targets include the active sites of cholinesterases, where the ester bond is cleaved, leading to the release of the products .
Comparison with Similar Compounds
Acetylcholine iodide: Functions similarly but is naturally occurring and primarily acts on acetylcholinesterase.
Butyrylthiocholine iodide: A sulfur-containing analog used in similar enzymatic studies.
Acetylthiocholine iodide: Another analog used to study cholinesterase activity.
Uniqueness: Butyrylcholine iodide is unique in its specific interaction with butyrylcholinesterase, making it a valuable tool for distinguishing between different cholinesterases. Its synthetic nature allows for controlled experimental conditions, providing consistent and reliable results in research .
Properties
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNBQVDMJRFGJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
Record name | Butyrocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883856 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-56-6 | |
Record name | Butyrylcholine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyrocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyrylcholine iodide | |
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Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyryloxyethyltrimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |
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Record name | Butyrylcholine iodide | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Butyrylcholine iodide acts as a substrate for cholinesterase enzymes, specifically butyrylcholinesterase (BuChE) and to a lesser extent, acetylcholinesterase (AChE). These enzymes catalyze the hydrolysis of choline esters, and this compound serves as a specific substrate for studying their activity. [, , ]
A: Research using various substrates, including this compound, acetylthiocholine iodide, and propionylcholine iodide, has shown that the structure of the acyl group attached to choline influences the substrate specificity of cholinesterase enzymes. [] Chemical modification studies on human serum pseudocholinesterase, which possesses both pseudocholinesterase and aryl acylamidase activities, revealed that this compound provided protection against inactivation caused by certain modifiers, suggesting that specific amino acid residues are essential for its binding and hydrolysis. []
A: this compound is frequently employed as a substrate to determine cholinesterase activity in various biological samples. [, ] This is particularly relevant in toxicological studies, as organophosphorus and carbamate pesticides are known to inhibit cholinesterase activity. By measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors, researchers can assess the level of enzyme inhibition. [] Additionally, this compound has been used in the development of affinity chromatography columns for the purification of AChE. []
A: A pH-stat method has been described for the determination of cholinesterase inhibitors using this compound as the substrate. [] This method monitors the pH change resulting from the hydrolysis of this compound by cholinesterase. The degree of inhibition caused by a compound is determined by comparing the rate of pH change in the presence and absence of the inhibitor.
A: While this compound is a valuable tool, it's essential to consider its limitations. For instance, studies on human serum pseudocholinesterase demonstrate that reversible inhibitors like ethopropazine and imipramine, unlike this compound, did not protect the enzyme from inactivation by certain modifiers. [] This highlights that while this compound provides insights into specific interactions, it might not reflect the complete spectrum of enzyme inhibition mechanisms.
A: Yes, alternative substrates like acetylthiocholine iodide and propionylcholine iodide are also used to investigate cholinesterase activity. [] The choice of substrate depends on the specific research question and the enzyme being studied.
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